molecular formula C22H26Cl2N2O2 B11110919 N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B11110919
M. Wt: 421.4 g/mol
InChI Key: ZNULCVFHPRFYDS-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a butanamide chain substituted with a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through the reaction of the benzylpiperidine intermediate with 4-(2,4-dichlorophenoxy)butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

  • Use of high-purity reagents to ensure product quality.
  • Implementation of continuous flow reactors for efficient and scalable synthesis.
  • Application of advanced purification techniques, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Pharmacology: Study of its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: Use as a tool compound to probe biological pathways and mechanisms.

    Industrial Chemistry: Exploration of its potential as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)acetamide: Differing by the length of the carbon chain in the amide group.

    N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)propionamide: Differing by the length of the carbon chain in the amide group.

    N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)hexanamide: Differing by the length of the carbon chain in the amide group.

The uniqueness of this compound lies in its specific structural features, such as the length of the butanamide chain and the presence of the dichlorophenoxy group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C22H26Cl2N2O2

Molecular Weight

421.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C22H26Cl2N2O2/c23-18-8-9-21(20(24)15-18)28-14-4-7-22(27)25-19-10-12-26(13-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,25,27)

InChI Key

ZNULCVFHPRFYDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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